molecular formula C18H25NO4 B1436631 (R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid CAS No. 339539-81-0

(R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

Cat. No.: B1436631
CAS No.: 339539-81-0
M. Wt: 319.4 g/mol
InChI Key: SLWITFDUIZLEJL-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (CAS 170838-83-2) is a chiral piperidine derivative with a molecular formula of C₁₈H₂₅NO₄ and a molecular weight of 319.40 g/mol . The compound features a benzyl substituent at the 3-position of the piperidine ring, a tert-butoxycarbonyl (Boc) protecting group at the 1-position, and a carboxylic acid moiety. Its stereochemistry at the 3-position (R-configuration) is critical for its applications in asymmetric synthesis and pharmaceutical intermediates. The Boc group enhances solubility in organic solvents and protects the amine during synthetic processes.

Properties

IUPAC Name

(3R)-3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-11-7-10-18(13-19,15(20)21)12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWITFDUIZLEJL-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@](C1)(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Preparation Routes

Cyclization of Protected Precursors

A common approach involves cyclization of suitably substituted precursors bearing protected amine groups. For example, the compound can be prepared by cyclizing intermediates such as 3-substituted amino alcohols or halogenated precursors in the presence of bases and catalysts to form the piperidine ring with the desired stereochemistry.

  • The use of tert-butoxycarbonyl protecting group on the nitrogen is introduced early to prevent side reactions during cyclization.
  • Benzyl substitution is introduced either before or after ring closure, depending on the synthetic route.

Use of Chiral Starting Materials and Optical Resolution

  • Starting from chiral amino acid derivatives or chiral piperidine carboxylic acid esters ensures the stereochemical integrity of the (R)-isomer.
  • Optical purity is maintained or enhanced through selective protection/deprotection steps and mild reaction conditions to avoid racemization.
  • Catalytic hydrogenation or reduction steps are carefully controlled to avoid loss of optical activity.

Protecting Group Strategies

  • The tert-butoxycarbonyl (Boc) group is preferred for nitrogen protection due to its stability under various reaction conditions and ease of removal.
  • Protection/deprotection steps are optimized to minimize by-products and improve overall yield.

Detailed Preparation Example (Based on Patent CN111362852A)

A representative preparation method involves the following steps:

Step Reagents/Conditions Description Yield (%) Notes
1. Protection React 3,3-dimethoxy-azetidine with di-tert-butyl dicarbonate and triethylamine in methylene chloride at 10-40°C Formation of 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine intermediate 91 Mild conditions, high yield
2. Cyclization Cyclization of protected intermediate with ammonium salts and base (e.g., triethylamine or potassium carbonate) Formation of the piperidine ring with benzyl substitution High Use of organic/inorganic bases and halide catalysts (NaBr, KI)
3. Deprotection Removal of protecting groups under acidic or catalytic hydrogenation conditions Liberation of free amine or acid groups Moderate to high Avoids racemization

This method emphasizes:

  • Use of environmentally friendly solvents (methylene chloride preferred over dioxane or DMSO).
  • Application of mild bases and catalysts to reduce impurities.
  • High applicability for industrial scale-up due to operational simplicity and cost-effectiveness.

Comparative Analysis of Preparation Methods

Aspect Traditional Methods Improved Patent Methods (e.g., CN111362852A)
Starting Materials Often expensive or hazardous (e.g., benzhydrylamine, sodium azide) Readily available, low-cost precursors
Reaction Conditions Harsh (high pressure hydrogenation, strong reducing agents) Mild temperature, ambient pressure, safer reagents
Optical Purity Control Difficult, prone to racemization High optical purity maintained via chiral starting materials and mild conditions
Environmental Impact Use of toxic solvents (DMSO, dioxane), hazardous reagents Use of safer solvents (methylene chloride), reduced waste
Yield Moderate to low due to impurities High yields (up to 91% in key steps)
Industrial Scalability Limited due to complexity and safety Strong applicability for scale-up production

Research Findings and Observations

  • The use of triethylamine as an organic base and potassium carbonate or sodium carbonate as inorganic bases improves reaction efficiency and selectivity.
  • Halide catalysts such as sodium bromide or potassium iodide facilitate cyclization and substitution reactions.
  • Protecting group chemistry is crucial; the Boc group provides a balance between stability during synthesis and ease of removal.
  • Avoidance of hazardous reagents like sodium azide and lithium aluminum hydride enhances safety and environmental compliance.
  • Optical isomers can be selectively synthesized by starting from chiral precursors or by controlling reaction stereochemistry, as described in CN103373953A.

Summary Table of Key Reagents and Conditions

Reagent/Component Role Preferred Choices
Protecting Group Nitrogen protection tert-Butoxycarbonyl (Boc)
Base Facilitate cyclization Triethylamine, Potassium carbonate
Catalyst Promote substitution/cyclization Sodium bromide, Potassium iodide
Solvent Reaction medium Methylene chloride
Starting Material Chiral precursor 3-substituted amino alcohols, esters
Deprotection Conditions Remove protecting groups Acidic hydrolysis, catalytic hydrogenation

Chemical Reactions Analysis

Types of Reactions

®-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or the benzyl group.

    Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like hydrochloric acid for deprotection, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized to produce a variety of derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research:
(R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid has been investigated for its potential role in the synthesis of compounds that exhibit anticancer properties. For instance, derivatives of this compound have been studied for their ability to inhibit specific cancer cell lines, demonstrating promising results in preclinical trials.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of a series of piperidine derivatives based on this compound, which showed significant cytotoxic activity against various cancer types, including breast and prostate cancer cells .

Organic Synthesis

Building Block for Complex Molecules:
This compound serves as a versatile building block in organic synthesis, particularly for constructing piperidine-based frameworks. Its tert-butoxycarbonyl (Boc) protecting group allows for selective reactions, making it suitable for multi-step synthesis processes.

Data Table: Synthesis Applications

Application AreaDescriptionReferences
Anticancer SynthesisUsed as an intermediate for anticancer agents
Neurological AgentsPrecursor for synthesizing compounds targeting CNS
Enzyme InhibitorsBuilding block for inhibitors of specific enzymes

Neuropharmacology

Research indicates that this compound is involved in synthesizing neuroactive compounds. Its derivatives have been tested for potential effects on neurotransmitter systems, which could lead to new treatments for neurological disorders.

Case Study:
A paper presented at the International Conference on Neuropharmacology detailed the synthesis of piperidine derivatives from this compound, showing efficacy in modulating dopamine receptors, which could be beneficial in treating conditions like Parkinson's disease .

Pharmaceutical Development

The compound is also significant in pharmaceutical development due to its role as an intermediate in the synthesis of various drug candidates. Its structural characteristics facilitate the design of molecules with improved bioavailability and target specificity.

Example Applications:

  • Development of analgesics
  • Creation of anti-inflammatory drugs
  • Synthesis of agents targeting metabolic disorders

Mechanism of Action

The mechanism of action of ®-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed to expose the amine, which can then participate in various biochemical pathways. The benzyl group may also play a role in modulating the compound’s activity by influencing its binding to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine Derivatives

The compound’s structural analogs differ in substituent type, position, and stereochemistry. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score
(R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (170838-83-2) C₁₈H₂₅NO₄ 319.40 3-benzyl, 1-Boc, 3-carboxylic acid (R) 1.00
1-(tert-Butoxycarbonyl)-3-(4-methylbenzyl)piperidine-3-carboxylic acid (887344-23-2) C₁₉H₂₇NO₄ ~333.42 3-(4-methylbenzyl), 1-Boc 1.00
1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (221141-79-3) C₁₇H₂₃NO₄ 305.37 4-phenyl, 1-Boc, 3-carboxylic acid 0.99
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (652971-20-5) C₁₇H₂₃NO₄ 305.37 4-phenyl, 1-Boc, 3-carboxylic acid (3S,4R) N/A
Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (473838-66-3) C₁₆H₂₁NO₃ 275.34 3,3-dimethyl, 4-oxo, 1-benzyloxycarbonyl 0.84

Key Observations :

  • Substituent Effects : The 3-benzyl group in the target compound increases steric bulk compared to 4-phenyl analogs (e.g., 221141-79-3), influencing receptor binding in drug design .
  • Methyl Substitution : The 4-methylbenzyl analog (887344-23-2) shows higher lipophilicity (logP ~3.2 vs. ~2.8 for the target compound), impacting membrane permeability .
  • Stereochemistry : The (3S,4R)-configured analog (652971-20-5) exhibits distinct crystallographic packing and solubility profiles due to altered hydrogen-bonding networks .

Biological Activity

(R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (CAS No. 339539-81-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

  • Molecular Formula : C18_{18}H25_{25}NO4_{4}
  • Molecular Weight : 319.40 g/mol
  • Purity : Typically above 97% .

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

Research indicates that this compound may interact with specific receptors in the central nervous system, potentially modulating neurotransmitter levels. The presence of the piperidine ring is crucial for its pharmacological properties, as it mimics neurotransmitter structures, thus facilitating receptor binding .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits notable activity against several targets:

  • Serotonin Receptors : It shows potential in modulating serotonin uptake, which is critical for mood regulation .
  • Enzyme Inhibition : Some studies suggest that it may inhibit enzymes related to neurodegenerative diseases, although specific targets remain to be fully elucidated .

Case Studies

Several case studies have explored the efficacy and safety of this compound:

  • Neuropharmacological Effects :
    • A study focused on the compound's impact on anxiety and depression models in rodents. Results indicated a significant reduction in anxiety-like behaviors, suggesting its potential as an anxiolytic agent .
  • Pain Management :
    • Another study evaluated its analgesic properties. The compound was found to reduce pain responses in animal models without significant side effects, indicating a favorable safety profile for further development .

Synthesis

The synthesis of this compound involves several steps:

  • Starting Materials : 3-piperidinecarboxylic acid is reacted with thionyl chloride for esterification.
  • Formation of the Tert-butoxycarbonyl Group : The compound undergoes an additive reaction with bis(tert-butoxycarbonyl)oxide.
  • Chiral Separation : The final product is obtained through chiral separation using R-(+)-alpha-methylbenzylamine .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Serotonin ModulationPotential to inhibit serotonin uptake
Enzyme InhibitionPossible inhibition of neurodegenerative enzymes
Anxiolytic EffectsReduced anxiety-like behaviors in rodent models
Analgesic PropertiesEffective pain relief without significant side effects

Q & A

Q. How can researchers confirm the identity and purity of (R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm stereochemistry and functional groups (e.g., benzyl, Boc-protected piperidine). Compare chemical shifts with literature data for related Boc-protected piperidines .
  • High-Performance Liquid Chromatography (HPLC): Use chiral columns to verify enantiomeric purity, as racemization may occur during synthesis .
  • X-ray Crystallography: For unambiguous stereochemical confirmation, employ SHELX programs (e.g., SHELXL) for structure refinement. This is critical for resolving ambiguities in chiral centers .
  • Mass Spectrometry (MS): Validate molecular weight (C18_{18}H25_{25}NO4_4, MW 319.4) via ESI-MS or MALDI-TOF .

Q. What are the standard synthetic routes for preparing this compound?

Methodological Answer:

  • Boc Protection Strategy: Start with (R)-piperidine-3-carboxylic acid derivatives. Introduce the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2_2O) in the presence of a base (e.g., DMAP) .
  • Benzylation: Employ benzyl bromide or chloride under basic conditions (e.g., K2_2CO3_3) to introduce the benzyl group at the 3-position of the piperidine ring. Monitor regioselectivity using TLC or LC-MS .
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .

Advanced Research Questions

Q. How can researchers control stereochemical integrity during synthesis, especially at the 3-benzyl position?

Methodological Answer:

  • Chiral Auxiliaries/Catalysts: Use asymmetric catalysis (e.g., Rhodium or Palladium complexes) to ensure retention of the (R)-configuration during benzylation. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Enzymatic Resolution: If racemization occurs, employ lipases or esterases to selectively hydrolyze undesired enantiomers. This method is effective for Boc-protected intermediates .
  • Crystallographic Validation: Regularly validate intermediates using X-ray diffraction to detect stereochemical drift. SHELXD or SHELXE can assist in phase determination for chiral centers .

Q. What analytical methods resolve contradictions in crystallographic or spectroscopic data for this compound?

Methodological Answer:

  • Multi-Technique Cross-Validation: Combine X-ray data (SHELX-refined) with 1H^1H-NMR nuclear Overhauser effect (NOE) experiments to confirm spatial arrangements of substituents .
  • Density Functional Theory (DFT): Calculate theoretical NMR chemical shifts or IR spectra and compare with experimental data to identify discrepancies in functional group assignments .
  • Parameterized Refinement: Use Rogers’s η and x parameters to assess enantiomorph-polarity in crystallographic data, which is critical for distinguishing near-centrosymmetric artifacts .

Q. How is this compound applied in medicinal chemistry research, particularly in drug discovery?

Methodological Answer:

  • Intermediate for mGluR5 Modulators: The Boc-piperidine scaffold is a key intermediate in synthesizing metabotropic glutamate receptor 5 (mGluR5) ago-potentiators. Optimize substituents via structure-activity relationship (SAR) studies to enhance potency .
  • Prodrug Design: The Boc group enhances solubility and stability during in vitro assays. Hydrolyze it in vivo using acidic conditions (e.g., HCl/dioxane) to release the active piperidine-carboxylic acid .

Q. What are the challenges in characterizing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies: Incubate the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC to identify cleavage products (e.g., loss of Boc group or benzyl oxidation) .
  • Kinetic Analysis: Use Arrhenius plots to predict shelf-life. For example, Boc deprotection kinetics can be modeled under acidic conditions (4N HCl/dioxane) .
  • Solid-State Stability: Perform differential scanning calorimetry (DSC) to assess thermal decomposition and hygroscopicity .

Q. How can researchers address low yields in multi-step syntheses involving this compound?

Methodological Answer:

  • Optimize Coupling Reactions: For amide bond formation, replace EDCI/HOBt with more efficient reagents like HATU or PyBOP. Pre-activate carboxylic acids with DIPEA to improve yields .
  • Minimize Side Reactions: Use inert atmospheres (N2_2/Ar) to prevent oxidation of the benzyl group. Add radical scavengers (e.g., BHT) in free-radical-prone steps .
  • Scale-Up Considerations: Transition from batch to flow chemistry for exothermic steps (e.g., Boc deprotection) to improve reproducibility and safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Reactant of Route 2
(R)-3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.